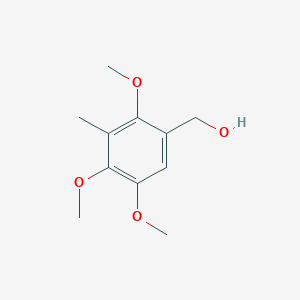![molecular formula C20H16N2O5S B303421 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, also known as DMQD, is a synthetic compound that has been widely studied for its potential applications in various fields of research. DMQD is a thiazoloquinazoline derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mecanismo De Acción
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione exerts its biological effects through various mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation, including Nrf2 and NF-κB, respectively.
Biochemical and Physiological Effects:
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-angiogenic properties. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potent antioxidant agent. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, making it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its potent antitumor activity against a wide range of cancer cell lines. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective and cardioprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative and cardiovascular diseases. However, one of the limitations of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, including the development of more efficient synthesis methods, the elucidation of its molecular mechanisms of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, the development of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione analogs with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.
Métodos De Síntesis
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-bromo-1,3-dimethoxybenzene to form 2-(2-bromo-1,3-dimethoxyphenylamino)benzamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-bromo-1,3-dimethoxyphenylamino)-1,3-thiazole-4-carboxamide, which is further reacted with 4-methoxybenzaldehyde to form 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione.
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been extensively studied for its potential applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit cardioprotective effects against ischemia-reperfusion injury, making it a potential therapeutic agent for the treatment of cardiovascular diseases.
Propiedades
Nombre del producto |
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione |
|---|---|
Fórmula molecular |
C20H16N2O5S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(2Z)-7,8-dimethoxy-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
InChI |
InChI=1S/C20H16N2O5S/c1-25-12-6-4-11(5-7-12)8-17-19(24)22-18(23)13-9-15(26-2)16(27-3)10-14(13)21-20(22)28-17/h4-10H,1-3H3/b17-8- |
Clave InChI |
DLYYHAYCMZXNFD-IUXPMGMMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)







![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)